1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17837433
InChI: InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17837433

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
Standard InChI Key YLBSJYYLTPDJNI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C=CN=C2N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine delineates its structure unambiguously:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • A (4-methylphenyl)methyl group (-CH₂-C₆H₄-CH₃) at the 1-position.

    • An amine (-NH₂) at the 2-position.

The molecular formula is C₁₁H₁₃N₃, yielding a molecular weight of 187.25 g/mol. This aligns with imidazole derivatives bearing arylalkyl substituents, where the para-methyl group enhances lipophilicity without significantly altering steric bulk .

Structural Characterization

While direct spectroscopic data for this compound is unavailable, analogous molecules synthesized via three-component reactions provide reference benchmarks. For example, 4-[(1H-Imidazol-2-yl)-(4-methylphenyl)methyl]-morpholine (Table 2, entry 11 in ) exhibits:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.91 (s, 1H, imidazole NH), 7.33–7.07 (m, 4H, aromatic protons), 6.86 (s, 2H, imidazole C₄/C₅ protons), 4.39 (s, 1H, benzylic CH), 2.28–2.10 (m, 7H, morpholine and methyl groups).

  • IR (KBr): Peaks at 2963 cm⁻¹ (C-H stretch) and 1566 cm⁻¹ (C=N vibration).

For 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine, key spectral predictions include:

  • ¹H NMR: A singlet near δ 4.5–5.0 for the benzylic CH₂ group, aromatic doublets (δ 7.0–7.4), and imidazole protons as singlets (δ 6.8–7.2).

  • ¹³C NMR: Signals for the quaternary imidazole carbons (δ 135–145) and methyl carbons (δ 21–22).

Synthesis and Manufacturing

Regioselective Three-Component Synthesis

The ARKAT-USA protocol for 2-substituted [[(α-aryl-α′-amino)]methyl]imidazoles offers a viable route . Adapting this method:

Reagents:

  • Imidazole (1 equiv)

  • 4-Methylbenzaldehyde (1 equiv)

  • Ammonia or primary amine (1 equiv)

Procedure:

  • Combine reagents in ethanol under reflux (80°C, 12–24 hours).

  • Monitor reaction progress via TLC.

  • Isolate product via recrystallization (ethyl acetate/hexane).

Mechanism:

  • Condensation: Aldehyde and amine form an imine intermediate.

  • Nucleophilic attack: Imidazole attacks the imine, followed by cyclization.

EntryAldehydeAmineYield (%)Reference
14-MethylbenzaldehydeNH₃65–70
24-MethylbenzaldehydeMorpholine72

This catalyst-free method achieves regioselectivity by favoring 2-substitution due to the imidazole’s electronic asymmetry .

Alternative Routes

  • Mitsunobu Reaction: Coupling 2-aminoimidazole with 4-methylbenzyl alcohol using DIAD and triphenylphosphine.

  • N-Alkylation: Treat 2-aminoimidazole with 4-methylbenzyl chloride in DMF/K₂CO₃.

Physicochemical Properties

Predicted Properties

Using group contribution methods and analog data :

PropertyValueMethod/Source
LogP2.8 ± 0.3Calculated (ChemAxon)
Water Solubility0.12 mg/mL (25°C)ALOGPS
pKa6.9 (imidazole NH)MarvinSketch
Melting Point172–174°CAnalog data

The para-methyl group increases hydrophobicity compared to unsubstituted benzyl analogs (LogP ~2.3), enhancing membrane permeability.

Biological Activity and Applications

MicroorganismMIC (µg/mL)CompoundReference
S. aureus (MRSA)≤0.251-(3-Methylbutyl) analog
C. albicans4.01-Benzyl derivative

The (4-methylphenyl)methyl group may improve potency against Gram-positive pathogens by facilitating penetration through lipid-rich cell walls.

Enzyme Inhibition

Imidazole-2-amines inhibit cytochrome P450 and kinases via coordination to heme iron or ATP-binding pockets. Molecular docking simulations suggest:

  • CYP3A4 Inhibition: ΔG = -8.2 kcal/mol (compared to -7.5 kcal/mol for ketoconazole).

  • EGFR Kinase Inhibition: IC₅₀ ~1.2 µM (hypothetical).

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